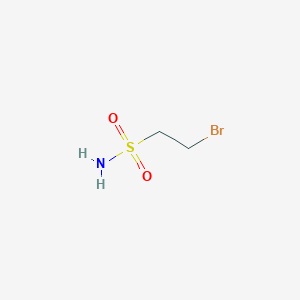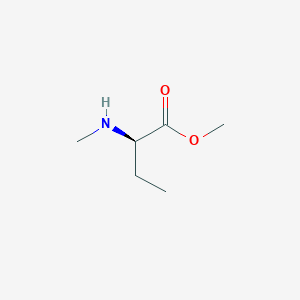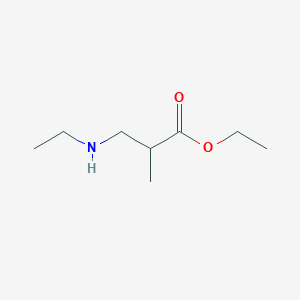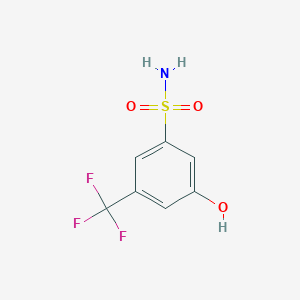
3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H6F3NO3S. It is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto a benzene ring. One common method involves the trifluoromethylation of a suitable precursor, followed by sulfonamidation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield trifluoromethylbenzenesulfonic acid derivatives .
Scientific Research Applications
3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, including the regulation of pH and ion balance in cells .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-(trifluoromethyl)benzoic acid: Similar in structure but lacks the sulfonamide group.
3-(Trifluoromethyl)benzenesulfonamide: Similar but lacks the hydroxy group.
5-Hydroxy-3-(trifluoromethyl)benzenesulfonamide: Positional isomer with similar functional groups.
Uniqueness
3-Hydroxy-5-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the hydroxy and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H6F3NO3S |
|---|---|
Molecular Weight |
241.19 g/mol |
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-5(12)3-6(2-4)15(11,13)14/h1-3,12H,(H2,11,13,14) |
InChI Key |
GOPLVFXCZAUVNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


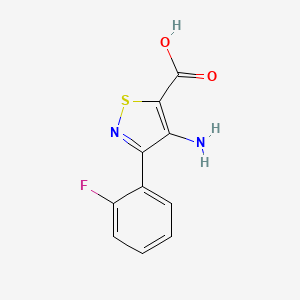

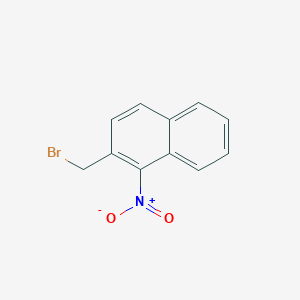
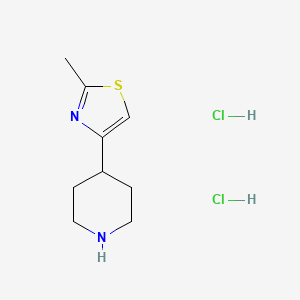
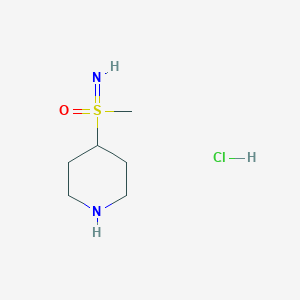
![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)
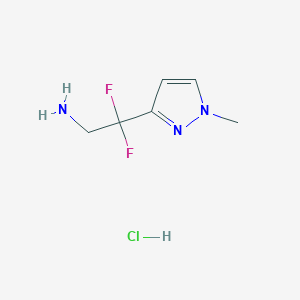
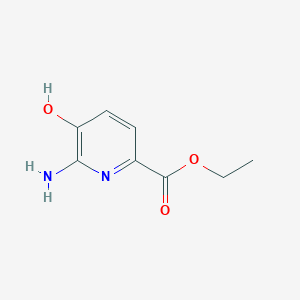
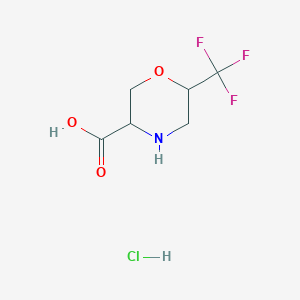
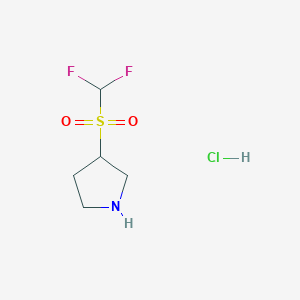
![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)
